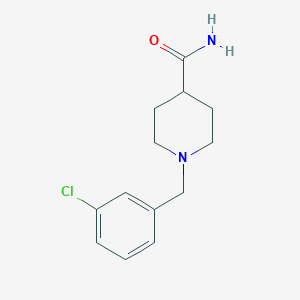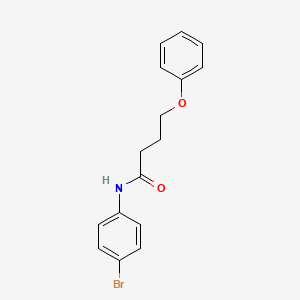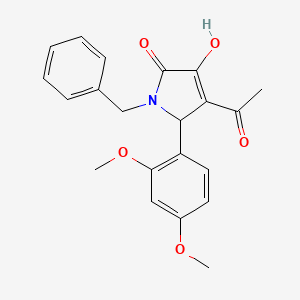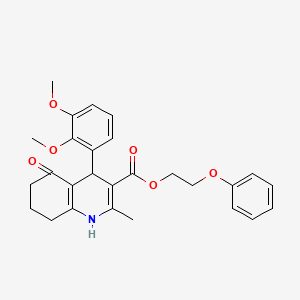![molecular formula C17H16F3N3O4S B5003745 1-[2-nitro-4-(trifluoromethyl)phenyl]-4-(phenylsulfonyl)piperazine](/img/structure/B5003745.png)
1-[2-nitro-4-(trifluoromethyl)phenyl]-4-(phenylsulfonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of piperazine derivatives, including compounds similar to 1-[2-nitro-4-(trifluoromethyl)phenyl]-4-(phenylsulfonyl)piperazine, often involves nucleophilic substitution reactions, reduction of nitro groups, and the utilization of sulfonyl chlorides for the introduction of the sulfonyl group. A notable method involves the reaction of nitrobenzene derivatives with piperazine under specific conditions to introduce the desired functional groups (Quan, 2006). These synthesis routes are critical for producing various piperazine derivatives with potential antibacterial and antitumor activities.
Molecular Structure Analysis
The molecular structure of piperazine derivatives, including the compound of interest, has been elucidated through crystallography and spectroscopic methods. For instance, the crystal structure of related compounds reveals a chair conformation of the piperazine ring, which is a common feature in these molecules (N. G. Deniz & C. Ibiş, 2009). The presence of substituents such as the trifluoromethyl group and the phenylsulfonyl group influences the overall geometry and electronic distribution within the molecule.
Chemical Reactions and Properties
Piperazine derivatives undergo a variety of chemical reactions, reflecting their rich chemical properties. These reactions include nucleophilic substitution, electrophilic addition, and the formation of complexes with metals. The functional groups present in these molecules, such as the nitro, sulfonyl, and trifluoromethyl groups, play a significant role in determining their reactivity and interaction with other chemical entities. For example, the sulfonamide group has been utilized in synthesizing novel compounds with enhanced antibacterial activities (M. Abbasi et al., 2020).
Physical Properties Analysis
The physical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of various substituents can significantly alter these properties, making them suitable for different applications. The crystallographic studies provide insights into the solid-state structure, which is crucial for understanding the material properties of these compounds (Xuejun Chen et al., 2007).
Chemical Properties Analysis
The chemical properties of this compound and its derivatives are characterized by their functional groups. These groups not only define the compound's reactivity but also its potential interactions with biological targets. The chemical properties are pivotal in designing molecules with desired biological or chemical activities, such as antimicrobial or anti-inflammatory properties (Khaled R. A. Abdellatif et al., 2014).
Propriétés
IUPAC Name |
1-(benzenesulfonyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O4S/c18-17(19,20)13-6-7-15(16(12-13)23(24)25)21-8-10-22(11-9-21)28(26,27)14-4-2-1-3-5-14/h1-7,12H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLTHNIUMSNIDPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N,2-dimethyl-1,3-thiazole-4-carboxamide](/img/structure/B5003667.png)

![propyl 6-methyl-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5003693.png)


![2-(4-chloro-3,5-dimethylphenoxy)-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5003710.png)


![1-cyclohexyl-2-(3-nitrobenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5003734.png)

![5-(2,2-dimethylpropanoyl)-3-(3-methoxyphenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5003741.png)

![N,N'-[1,3-phenylenebis(methylene)]bis[4-(2,4-dichlorophenoxy)butanamide]](/img/structure/B5003754.png)
